molecular formula C11H20O B8713106 2-(2-Methylpentyl)cyclopentan-1-one CAS No. 63141-40-2

2-(2-Methylpentyl)cyclopentan-1-one

Cat. No.: B8713106
CAS No.: 63141-40-2
M. Wt: 168.28 g/mol
InChI Key: CAJHDRRXWMXTLU-UHFFFAOYSA-N
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Description

2-(2-Methylpentyl)cyclopentan-1-one is a cyclopentanone derivative with a branched 2-methylpentyl substituent at the 2-position of the ketone ring. Cyclopentanones are valued for their stability and versatility, with substituent variations influencing physical, chemical, and biological properties .

Properties

CAS No.

63141-40-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2-methylpentyl)cyclopentan-1-one

InChI

InChI=1S/C11H20O/c1-3-5-9(2)8-10-6-4-7-11(10)12/h9-10H,3-8H2,1-2H3

InChI Key

CAJHDRRXWMXTLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Branching and Chain Length

2-Pentylcyclopentan-1-one
  • Structure : Straight pentyl chain at the 2-position.
  • Properties : Exhibits a floral, jasmine-like odor, making it a common fragrance ingredient .
  • Key Difference : The absence of branching in the pentyl group increases volatility compared to branched analogs like 2-(2-methylpentyl)cyclopentan-1-one.
3-Methyl-2-pentylcyclopentan-1-one
  • Structure : Methyl group at the 3-position and pentyl at the 2-position.
  • Research Findings : Reviewed by the Research Institute for Fragrance Materials (RIFM) for safety in consumer products .
  • Key Difference : The additional methyl group may enhance steric hindrance, affecting reactivity and solubility compared to this compound.

Unsaturated and Functionalized Derivatives

2-Heptylidenecyclopentan-1-one
  • Structure : Heptylidene (unsaturated C7) substituent.
  • Regulatory Status : Subject to IFRA usage limits due to safety assessments .
2-(3-Methylbut-2-enyl)cyclopentan-1-one
  • Structure: Isoprenoid-derived substituent with a double bond.
  • Applications: Likely used in fragrances for green, fruity notes. CAS 2520-60-7 .
  • Key Difference : The double bond introduces reactivity (e.g., oxidation susceptibility) absent in this compound.

Aromatic and Halogenated Derivatives

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one
  • Structure : Aromatic ring with a trifluoromethyl group.
  • Properties : Molecular weight 228.21; used in pharmaceutical intermediates .
  • Key Difference : The electron-withdrawing CF₃ group alters electronic properties, enhancing resistance to nucleophilic attack compared to aliphatic substituents.
2-(2-Fluoroethyl)cyclopentan-1-one
  • Structure : Fluoroethyl substituent.
  • Properties : Liquid at room temperature; used in specialty chemicals. Molecular weight 130.16 .
  • Key Difference : Fluorine’s electronegativity increases polarity, improving solubility in polar solvents.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Safety/Regulatory Notes
This compound* C₁₁H₂₀O 168.28 Branched 2-methylpentyl Hypothetical fragrance/pharma use Limited toxicological data
2-Pentylcyclopentan-1-one C₁₀H₁₆O 152.23 Straight pentyl Floral odor; perfumery Widely used in fragrances
2-Heptylidenecyclopentan-1-one C₁₂H₁₈O 178.27 Unsaturated heptylidene Regulated under IFRA Usage limits established
3-Methyl-2-pentylcyclopentan-1-one C₁₁H₂₀O 168.28 3-methyl, 2-pentyl Fragrance ingredient RIFM-reviewed
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one C₁₂H₁₁F₃O 228.21 Aromatic CF₃ Pharma intermediate High purity (95%)

*Hypothetical data inferred from analogs.

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